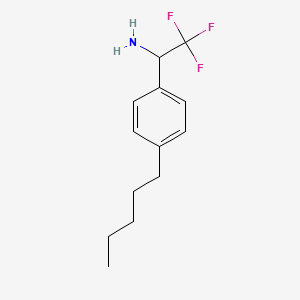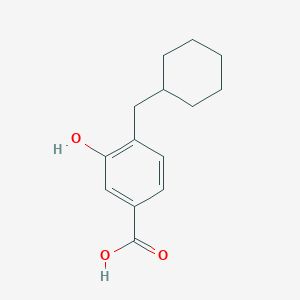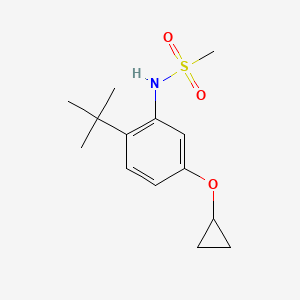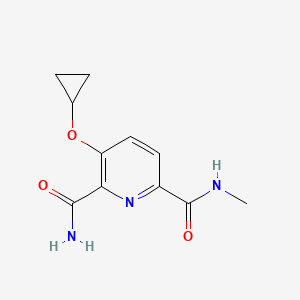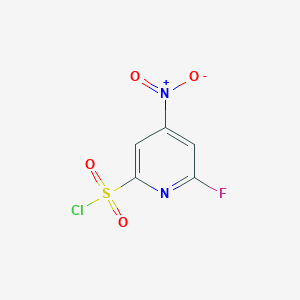
6-Fluoro-4-nitropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFN2O4S and a molecular weight of 240.60 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains fluorine, nitro, and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4). The sulfonyl chloride group is then added using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride may involve large-scale nitration and fluorination processes, followed by sulfonylation. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-nitropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products such as 6-Fluoro-4-nitropyridine-2-sulfonamide or 6-Fluoro-4-nitropyridine-2-sulfonitrile.
Reduction: 6-Fluoro-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products may vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-nitropyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. The presence of the fluorine and nitro groups also influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of fluorine, nitro, and sulfonyl chloride groups makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
Eigenschaften
Molekularformel |
C5H2ClFN2O4S |
|---|---|
Molekulargewicht |
240.60 g/mol |
IUPAC-Name |
6-fluoro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H |
InChI-Schlüssel |
QKZSOALYRWSVAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


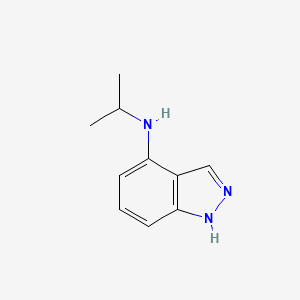
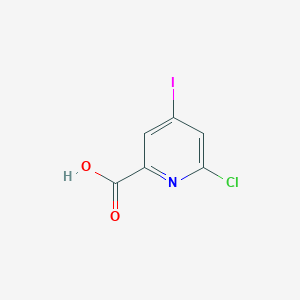
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
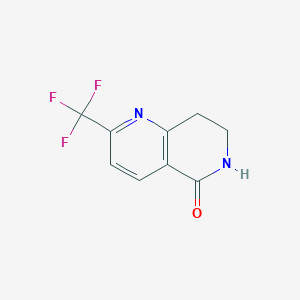
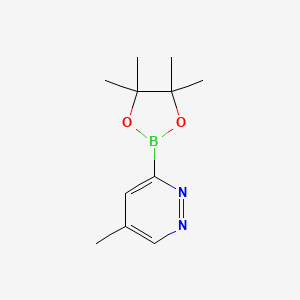

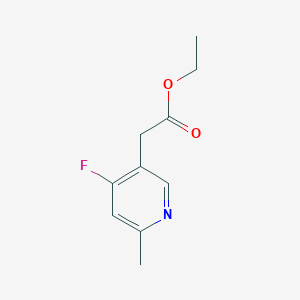
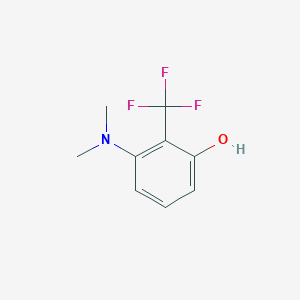
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
